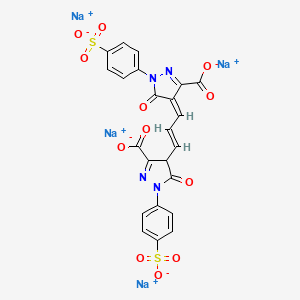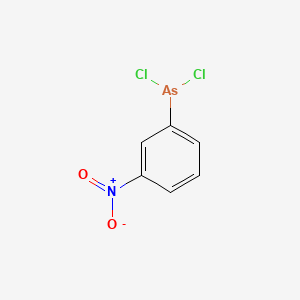![molecular formula C21H30O5 B13801355 Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)
Hydrocortisone-[1,2,6,7-3H(N)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrocortisone-[1,2,6,7-3H(N)] is a radiolabeled form of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. This compound is labeled with tritium (3H), a radioactive isotope of hydrogen, which allows it to be used in various scientific research applications, particularly in the study of steroid metabolism and receptor binding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrocortisone-[1,2,6,7-3H(N)] involves the incorporation of tritium into the hydrocortisone molecule. This is typically achieved through catalytic hydrogenation using tritium gas. The reaction conditions must be carefully controlled to ensure the selective incorporation of tritium at the desired positions on the hydrocortisone molecule .
Industrial Production Methods
Industrial production of hydrocortisone-[1,2,6,7-3H(N)] follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle tritium gas safely and efficiently. The final product is purified to achieve high radiochemical purity, typically greater than 95% .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrocortisone-[1,2,6,7-3H(N)] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the hydrocortisone molecule can be oxidized to form ketones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The tritium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace tritium atoms, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydrocortisone-[1,2,6,7-3H(N)] can yield prednisolone, while reduction can produce tetrahydrocortisone .
Wissenschaftliche Forschungsanwendungen
Hydrocortisone-[1,2,6,7-3H(N)] is widely used in scientific research due to its radiolabeled nature. Some key applications include:
Chemistry: Used to study the metabolic pathways of steroids and the mechanisms of steroid synthesis.
Biology: Employed in receptor binding studies to understand the interaction of hydrocortisone with glucocorticoid receptors.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of hydrocortisone in the body.
Industry: Applied in the development of new steroid-based drugs and in quality control processes .
Wirkmechanismus
Hydrocortisone-[1,2,6,7-3H(N)] exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .
Vergleich Mit ähnlichen Verbindungen
Hydrocortisone-[1,2,6,7-3H(N)] is unique due to its radiolabeled nature, which allows for precise tracking and study in various research applications. Similar compounds include:
Hydrocortisone: The non-radiolabeled form, commonly used in clinical settings.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Another synthetic glucocorticoid, more potent than hydrocortisone .
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific applications.
Eigenschaften
Molekularformel |
C21H30O5 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3T2,4T2,5T2,7T2 |
InChI-Schlüssel |
JYGXADMDTFJGBT-JTUIIUSKSA-N |
Isomerische SMILES |
[3H]C1([C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C(=CC(=O)C(C4([3H])[3H])([3H])[3H])C1([3H])[3H])C)O)C)(C(=O)CO)O)[3H] |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


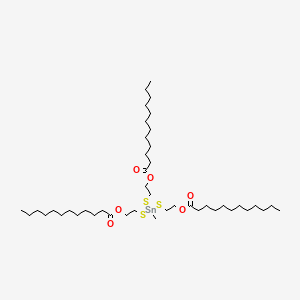
![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
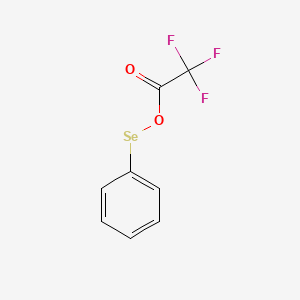
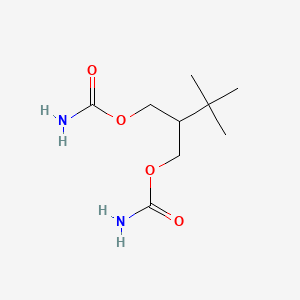
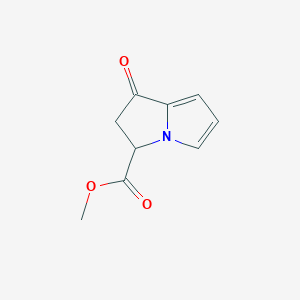
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)

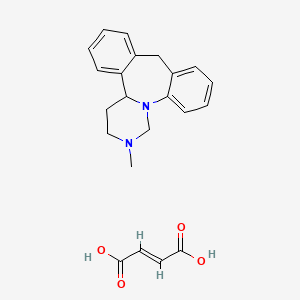

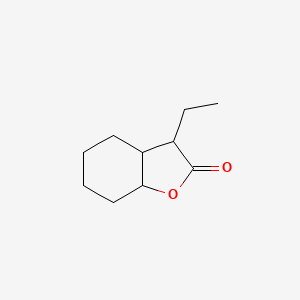
![(S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13801315.png)
